molecular formula C12H11ClN2O2 B15329829 Ethyl 3-amino-5-chloroquinoline-2-carboxylate

Ethyl 3-amino-5-chloroquinoline-2-carboxylate

Cat. No.: B15329829
M. Wt: 250.68 g/mol
InChI Key: UJXFKNHXVIUZSG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chloroquinoline-2-carboxylate is a quinoline derivative with significant applications in various fields such as chemistry, biology, medicine, and industry. Quinolines are heterocyclic aromatic organic compounds, and this particular derivative is known for its biological activity and potential use in pharmaceuticals.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Modern Methods: Advances in synthetic chemistry have led to more efficient methods, such as the use of palladium-catalyzed reactions or microwave-assisted synthesis, which offer higher yields and reduced reaction times.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches using large reactors to ensure consistency and quality.

  • Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis to improve efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinoline-2-carboxylic acid derivatives.

  • Reduction Products: 3-aminoquinoline derivatives.

  • Substitution Products: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

  • Medicine: It has shown promise as an antimalarial, antibacterial, and anticancer agent.

  • Biology: The compound is used in biochemical research to study enzyme inhibition and protein interactions.

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: It can inhibit enzymes involved in critical biological processes, leading to therapeutic effects.

  • Protein Binding: The compound may bind to specific proteins, altering their function and leading to desired biological outcomes.

Comparison with Similar Compounds

Ethyl 3-amino-5-chloroquinoline-2-carboxylate is unique due to its specific structural features and biological activity. Similar compounds include:

  • Ethyl 3-aminoquinoline-2-carboxylate: Lacks the chlorine atom, resulting in different biological activity.

  • Ethyl 3-amino-5-bromoquinoline-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.

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Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 3-amino-5-chloroquinoline-2-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-8(13)4-3-5-10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

UJXFKNHXVIUZSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2Cl)N

Origin of Product

United States

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